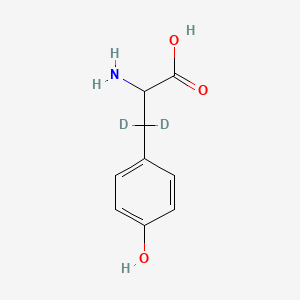
11-Deoxy Limaprost-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Deoxy Limaprost-d3 is a deuterated analog of 11-Deoxy Limaprost, a derivative of prostaglandin E1. This compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often used to study the pharmacokinetics and metabolic pathways of the parent compound, as deuterium can provide insights into the stability and behavior of the molecule in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-Deoxy Limaprost-d3 involves the deuteration of 11-Deoxy Limaprost. This process typically includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the molecule. The reaction conditions often involve controlled temperatures and pressures to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. Techniques such as rotary vacuum drying and freeze-drying are employed to stabilize the compound and prevent degradation during storage .
Analyse Des Réactions Chimiques
Types of Reactions: 11-Deoxy Limaprost-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability and reactivity under different conditions.
Common Reagents and Conditions: Common reagents used in these reactions include deuterated solvents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and pH being critical factors .
Major Products Formed: The major products formed from these reactions include deuterated analogs of the parent compound and various degradation products. These products are analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to determine their structure and properties .
Applications De Recherche Scientifique
11-Deoxy Limaprost-d3 is widely used in scientific research due to its unique properties. In chemistry, it serves as a reference standard for studying the behavior of prostaglandin derivatives. In biology and medicine, it is used to investigate the pharmacokinetics and metabolic pathways of prostaglandin analogs. The compound’s stability and resistance to degradation make it valuable for long-term studies and drug development .
Mécanisme D'action
The mechanism of action of 11-Deoxy Limaprost-d3 involves its interaction with prostaglandin E2 receptors. As a prostaglandin E1 analog, it stimulates these receptors, leading to various physiological effects such as smooth muscle relaxation and inhibition of platelet aggregation. The deuterium atoms in the compound enhance its stability and prolong its half-life, allowing for more extended studies and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 11-Deoxy Limaprost-d3 include other deuterated prostaglandin analogs such as Limaprost-d3, 8-epi Limaprost, and 15-keto Limaprost. These compounds share structural similarities but differ in their specific modifications and applications .
Uniqueness: What sets this compound apart is its specific deuteration pattern, which provides unique insights into the behavior of prostaglandin derivatives. Its stability and resistance to degradation make it particularly valuable for long-term studies and applications in drug development and pharmacokinetics .
Propriétés
Formule moléculaire |
C22H36O4 |
|---|---|
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
(E)-7-[(1R,2R)-2-[(E,3S,5S)-3-hydroxy-5-(trideuteriomethyl)non-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid |
InChI |
InChI=1S/C22H36O4/c1-3-4-9-17(2)16-19(23)14-12-18-13-15-21(24)20(18)10-7-5-6-8-11-22(25)26/h8,11-12,14,17-20,23H,3-7,9-10,13,15-16H2,1-2H3,(H,25,26)/b11-8+,14-12+/t17-,18-,19+,20+/m0/s1/i2D3 |
Clé InChI |
GGXXRJAROSMGDC-MGMHINSMSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@@H](CCCC)C[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1CCCC/C=C/C(=O)O)O |
SMILES canonique |
CCCCC(C)CC(C=CC1CCC(=O)C1CCCCC=CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B12420536.png)

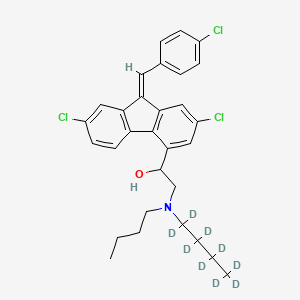
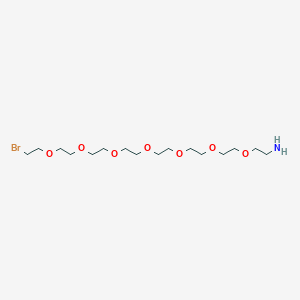
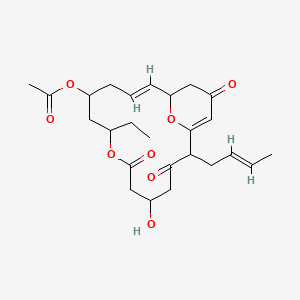
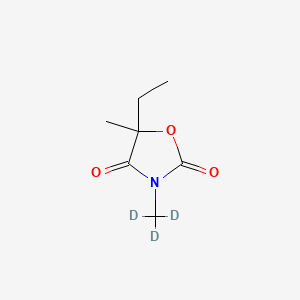
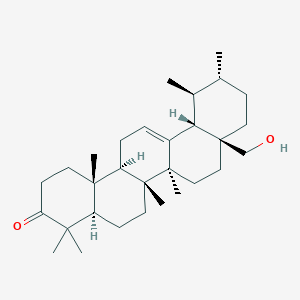
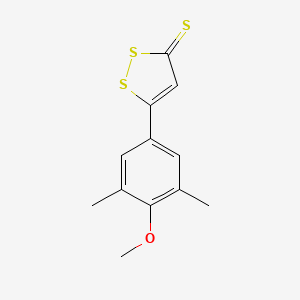
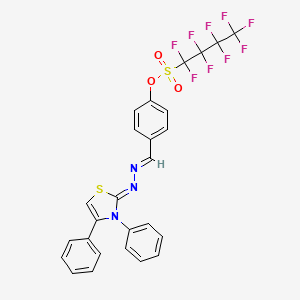

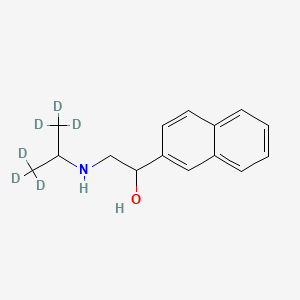

![(2~{S},3~{S})-2-(fluoranylmethyl)-~{N}7-methyl-~{N}5-[(1~{R},5~{S})-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide](/img/structure/B12420607.png)
